1-(3-Chloropropyl)theobromine
Overview
Description
1-(3-Chloropropyl)theobromine is a synthetic derivative of theobromine, a naturally occurring alkaloid found in cacao beans. The compound is characterized by the presence of a chloropropyl group attached to the theobromine structure. It has the molecular formula C10H13ClN4O2 and a molecular weight of 256.69 g/mol
Preparation Methods
The synthesis of 1-(3-Chloropropyl)theobromine typically involves the reaction of theobromine with 1-chloropropane under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
1-(3-Chloropropyl)theobromine undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The chloropropyl group can be hydrolyzed to form the corresponding alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-(3-Chloropropyl)theobromine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various theobromine derivatives, which are studied for their potential pharmacological properties.
Biology: The compound is investigated for its effects on biological systems, particularly its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)theobromine is similar to that of theobromine. It primarily acts as an adenosine receptor antagonist, which leads to increased alertness and reduced fatigue. Additionally, it inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic AMP (cAMP) and enhanced intracellular signaling . This mechanism contributes to its bronchodilatory and vasodilatory effects. The compound also modulates calcium influx in cells, enhancing muscle contractility .
Comparison with Similar Compounds
1-(3-Chloropropyl)theobromine can be compared with other methylxanthines such as:
Theobromine: The parent compound, known for its mild stimulant and diuretic effects.
Caffeine: A more potent stimulant with a similar mechanism of action but stronger central nervous system effects.
Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.
Properties
IUPAC Name |
1-(3-chloropropyl)-3,7-dimethylpurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN4O2/c1-13-6-12-8-7(13)9(16)15(5-3-4-11)10(17)14(8)2/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOWKXFNJSTXBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515391 | |
Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74409-52-2 | |
Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50515391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Chloropropyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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